1-(3-Methoxyphenyl)butan-2-one

Lipophilicity Drug Design Physicochemical Profiling

1-(3-Methoxyphenyl)butan-2-one (CAS 23037-58-3) is a synthetic phenylbutanone derivative characterized by a meta-methoxy substitution on the aromatic ring, with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. This compound is primarily utilized as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules for pharmaceutical, agrochemical, and fragrance research applications.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 23037-58-3
Cat. No. B1600866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)butan-2-one
CAS23037-58-3
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCC(=O)CC1=CC(=CC=C1)OC
InChIInChI=1S/C11H14O2/c1-3-10(12)7-9-5-4-6-11(8-9)13-2/h4-6,8H,3,7H2,1-2H3
InChIKeyZVXUYSSOGUAUNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxyphenyl)butan-2-one (CAS 23037-58-3): A Meta-Substituted Phenylbutanone Intermediate for Research and Industrial Synthesis


1-(3-Methoxyphenyl)butan-2-one (CAS 23037-58-3) is a synthetic phenylbutanone derivative characterized by a meta-methoxy substitution on the aromatic ring, with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . This compound is primarily utilized as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules for pharmaceutical, agrochemical, and fragrance research applications . Unlike its para-substituted isomer 4-(4-methoxyphenyl)butan-2-one (anisylacetone; CAS 104-20-1), which is widely employed as a flavor and fragrance ingredient with FEMA GRAS status, the meta-substituted analog is predominantly used in non-food research and development contexts [1].

Why 1-(3-Methoxyphenyl)butan-2-one Cannot Be Replaced by Its Para or Ortho Isomers: Position-Specific Reactivity, Safety, and Application Consequences


The position of the methoxy substituent on the phenyl ring is the single most critical determinant of this compound's chemical behavior, biological interactions, and regulatory applicability. The meta-methoxy group directs electrophilic aromatic substitution to distinct positions compared to para- or ortho-substituted analogs, fundamentally altering the accessible derivative space . Furthermore, the para isomer (anisylacetone) has undergone regulatory evaluation and is approved for food and fragrance use (FEMA 2672, JECFA 818), whereas the meta isomer is accompanied by hazard statements (H315, H319, H335) and lacks any food-grade certification, making it categorically unsuitable for flavor applications [1]. A direct head-to-head quantitative dataset comparing all positional isomers is not available in the primary literature; the differential evidence that follows is based on cross-study comparisons, computed physicochemical properties, and established class-level structure–activity principles.

Quantitative Differentiation of 1-(3-Methoxyphenyl)butan-2-one from Its Closest Analogs: Evidence-Based Selection Guide


Lipophilicity Comparison: Meta vs. Para Isomer LogP Values

1-(3-Methoxyphenyl)butan-2-one exhibits a measured LogP of 2.22 , whereas the para isomer 4-(4-methoxyphenyl)butan-2-one has a computed XLogP3 of 2.0 [1]. The ΔLogP of approximately +0.22 indicates modestly higher lipophilicity for the meta isomer, which can influence membrane permeability and distribution in biological systems.

Lipophilicity Drug Design Physicochemical Profiling

Safety and Regulatory Status: Meta Isomer Lacks Food-Grade Certification

The meta isomer carries hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . In contrast, the para isomer 4-(4-methoxyphenyl)butan-2-one is listed as FEMA GRAS 2672 and evaluated by JECFA (No. 818) for flavor use [1]. This categorical difference determines which compound is suitable for food/fragrance applications versus non-food research.

Safety Regulatory Procurement GRAS

Polar Surface Area and Hydrogen Bonding: Implications for Bioavailability

The topological polar surface area (TPSA) of 1-(3-methoxyphenyl)butan-2-one is 26.30 Ų , which is substantially lower than that of zingerone (4-(4-hydroxy-3-methoxyphenyl)butan-2-one; TPSA = 46.5 Ų) [1]. The absence of a phenolic hydroxyl group reduces hydrogen-bonding capacity, favoring passive membrane permeation according to Lipinski-type drug-likeness filters.

Polar Surface Area Drug-likeness Permeability

Synthetic Versatility: Meta-Directing Effects Enable Unique Substitution Patterns

The meta-methoxy substituent directs electrophilic aromatic substitution to positions that are ortho/para to the methoxy group but distinct from the patterns accessible from the para-methoxy isomer . This regiospecificity permits the synthesis of derivatives with substitution patterns unavailable from commercially prevalent para-substituted analogs, broadening the accessible chemical space for lead optimization.

Organic Synthesis Electrophilic Aromatic Substitution Regioselectivity

Odor Profile Divergence: Meta Isomer Offers a Distinct Olfactory Character

While the para isomer 4-(4-methoxyphenyl)butan-2-one is described as having a sweet, fruity, raspberry-like odor at 5% concentration , 1-(3-methoxyphenyl)butan-2-one is reported to exhibit a sweet aroma with different nuance , although no published odor detection threshold (ODT) value is available for the meta isomer. The positional difference qualitatively alters the olfactory profile, which is relevant for fragrance research applications.

Flavor and Fragrance Olfactory Organoleptic

Optimal Application Scenarios for 1-(3-Methoxyphenyl)butan-2-one Based on Evidence-Driven Differentiation


CNS Drug Discovery: Lead Scaffold with Favorable Lipophilicity and Low PSA

The compound's LogP of 2.22 and TPSA of 26.30 Ų place it within the favorable range for blood–brain barrier penetration [1]. Medicinal chemistry teams pursuing CNS targets can employ this meta-methoxy phenylbutanone as a core scaffold for generating derivatives with predicted CNS bioavailability, avoiding the additional polarity introduced by hydroxyl groups present in zingerone and related analogs.

Non-Food-Grade Synthetic Intermediate for Pharmaceutical Process Development

Because the meta isomer lacks FEMA GRAS status and carries H315/H319/H335 hazard warnings, it is explicitly not intended for flavor or fragrance end-use [1]. This makes it the appropriate choice for pharmaceutical intermediate applications where food-grade certification is irrelevant and where procurement of a non-regulated building block is preferred for early-stage process chemistry.

Regioselective Synthesis of Meta-Substituted Aromatic Libraries

The meta-directing electronic effect of the methoxy group allows synthetic chemists to install electrophiles at ring positions that are difficult to access from the para isomer . This makes 1-(3-methoxyphenyl)butan-2-one a strategic starting material for constructing focused libraries of meta-substituted phenylbutanone derivatives for structure–activity relationship (SAR) studies in agrochemical and pharmaceutical research.

Fragrance Research: Evaluation of Positional Isomer Effects on Olfactory Properties

Although quantitative odor threshold data for this isomer are not published, the qualitative divergence in odor character from the para isomer (raspberry/ionone vs. a different sweet profile) justifies its inclusion in systematic olfactory structure–odor relationship studies . Fragrance R&D laboratories seeking to map the olfactory impact of methoxy positional isomerism will benefit from procuring the meta isomer alongside its ortho and para counterparts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Methoxyphenyl)butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.